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Compound of Interest

Compound Name: HOE-S 785026 trihydrochloride

Cat. No.: B1150404 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of HOE-S 785026
trihydrochloride, a blue fluorescent, cell-permeant dye for DNA staining in living or fixed cells.

Introduction
HOE-S 785026 trihydrochloride is a member of the Hoechst series of fluorescent dyes. It

binds to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.

This binding results in a significant increase in fluorescence, making it an effective stain for

visualizing cell nuclei and studying chromatin condensation. It is a valuable tool for identifying

apoptotic cells, analyzing the cell cycle, and as a nuclear counterstain in multicolor

fluorescence microscopy.

Quantitative Data Summary
The optimal staining conditions for HOE-S 785026 trihydrochloride can vary depending on

the cell type and experimental conditions. The following table summarizes recommended

starting concentrations and incubation times based on general protocols for Hoechst dyes.
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Parameter Live Cell Staining Fixed Cell Staining Flow Cytometry

Working

Concentration
0.5 - 2 µg/mL 1 µg/mL 1 µg/mL

Incubation Time 5 - 30 minutes 5 - 15 minutes 3 - 10 minutes

Incubation

Temperature

Room Temperature or

37°C
Room Temperature Room Temperature

Cell Density N/A (adherent cells) N/A (adherent cells) 1 x 10⁶ cells/mL[1]

Wash Steps

Optional, can image in

staining solution or

wash 2-3 times with

PBS.[1][2]

Optional, but washing

is recommended.[3]

Wash twice with PBS

before resuspension.

[1]

Experimental Protocols
Reagent Preparation
10X Stock Solution (1 mg/mL):

Dissolve 1 mg of HOE-S 785026 trihydrochloride powder in 1 mL of deionized water or

dimethyl sulfoxide (DMSO).

Mix thoroughly by vortexing.

Store the stock solution at 2-8°C for short-term storage (up to 6 months) or at -20°C for long-

term storage, protected from light.

Working Solution (1 µg/mL):

Dilute the 1 mg/mL stock solution 1:1000 in an appropriate buffer (e.g., Phosphate-Buffered

Saline (PBS) or cell culture medium).

For a final volume of 1 mL, add 1 µL of the 1 mg/mL stock solution to 999 µL of buffer.

Prepare the working solution fresh for each experiment.
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Staining Protocol for Live Adherent Cells
Culture cells on coverslips or in imaging-compatible plates to the desired confluency.

Remove the cell culture medium.

Add a sufficient volume of the 1 µg/mL HOE-S 785026 working solution (prepared in culture

medium or PBS) to cover the cells.

Incubate for 5-30 minutes at room temperature or 37°C, protected from light.[4]

Optional: Remove the staining solution and wash the cells 2-3 times with PBS.

Image the cells using a fluorescence microscope with a DAPI filter set (Excitation/Emission:

~350/461 nm).[2]

Staining Protocol for Fixed Cells
Fix cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at

room temperature).

Wash the fixed cells 2-3 times with PBS.

Permeabilize the cells if required for other antibody staining (e.g., 0.1% Triton X-100 in PBS

for 10 minutes).

Wash the permeabilized cells 2-3 times with PBS.

Add the 1 µg/mL HOE-S 785026 working solution (prepared in PBS) and incubate for 5-15

minutes at room temperature, protected from light.[3]

Wash the cells 2-3 times with PBS.

Mount the coverslip with an appropriate mounting medium.

Image the cells using a fluorescence microscope with a DAPI filter set.
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Staining Protocol for Suspension Cells (for Flow
Cytometry)

Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in PBS or a suitable buffer.[1]

Add the HOE-S 785026 working solution to the cell suspension.

Incubate for 3-10 minutes at room temperature, protected from light.[1]

Centrifuge the cells at 400 x g for 5 minutes.

Discard the supernatant and wash the cell pellet twice with PBS.[1]

Resuspend the cells in a suitable buffer for flow cytometry analysis.

Analyze the stained cells using a flow cytometer with UV excitation and a blue emission filter.
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Caption: Experimental workflow for live and fixed cell staining with HOE-S 785026.
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Important Considerations
Photostability: Protect the dye and stained samples from light to prevent photobleaching.

Safety: Hoechst dyes are known mutagens and should be handled with appropriate personal

protective equipment.

Optimization: The provided concentrations and incubation times are starting points. Optimal

conditions may vary and should be determined empirically for each cell type and application.

Quenching: The fluorescence of Hoechst dyes can be quenched by BrdU.[2]

pH Sensitivity: The fluorescence intensity of Hoechst dyes can be pH-dependent.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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